molecular formula C5H10ClN3S B3021607 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1211431-82-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No.: B3021607
CAS No.: 1211431-82-1
M. Wt: 179.67
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H10ClN3S and a molecular weight of 179.67 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: Its ability to interact with biological targets makes it valuable for investigating biochemical pathways and mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAUQWMGQNPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679293
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-00-4, 1126637-93-1
Record name 1,3,4-Thiadiazole-2-methanamine, 5-ethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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